6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one
Description
6-(2-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-chlorophenyl substituent at position 6 of the pyridazinone core and a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are often modified to enhance pharmacological activity.
The synthesis of such compounds typically involves alkylation of pyridazinone precursors with appropriate halides under basic conditions. For example, describes the preparation of pyridazinone derivatives via reaction with potassium carbonate and halides in acetone, followed by purification via preparative TLC . The presence of the 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the benzodioxin subunit contributes to electronic and steric effects .
Properties
Molecular Formula |
C20H15ClN2O4 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H15ClN2O4/c21-15-4-2-1-3-14(15)16-6-8-20(25)23(22-16)12-17(24)13-5-7-18-19(11-13)27-10-9-26-18/h1-8,11H,9-10,12H2 |
InChI Key |
VYNNLRFJYPKXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The chemical structure of the compound features a pyridazinone core with a chlorophenyl and a benzodioxane moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 420.89 g/mol. This unique structure is believed to contribute to its diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including this compound. Research indicates that similar structures exhibit cytotoxic effects against various cancer cell lines such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) . The mechanisms of action often involve the inhibition of cell proliferation and induction of apoptosis.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(Chlorophenyl) Pyridazinone | HCT116 (Colon) | 15 | |
| 6-(Chlorophenyl) Pyridazinone | SH-SY5Y (Neuroblastoma) | 20 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities . In particular, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer’s . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission.
Table 2: Enzyme Inhibition Data
Mechanistic Insights
The biological activity of this compound is largely attributed to its structural features. The benzodioxane moiety is known for various biological activities, including anti-inflammatory and hepatoprotective effects . The presence of the chlorophenyl group enhances its interaction with biological targets through π-π stacking and hydrogen bonding.
Computational Studies
In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it interacts favorably with active sites of enzymes involved in cancer proliferation and neurodegeneration . These findings support the experimental data regarding its potential therapeutic applications.
Case Studies
A notable study investigated the effects of similar pyridazinone derivatives on cancer cell lines. The results demonstrated that compounds with structural similarities to This compound exhibited significant cytotoxicity against HCT116 cells, suggesting that modifications in substituents can enhance or diminish biological activity .
Scientific Research Applications
Anti-inflammatory Activity
Pyridazinone derivatives, including the compound , have shown significant anti-inflammatory properties. Research indicates that compounds with similar structures exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives have demonstrated efficacy comparable to indomethacin in reducing inflammation without severe gastric side effects .
Analgesic Effects
Several studies have evaluated the analgesic potential of pyridazinone derivatives. Compounds similar to 6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one have been found to exhibit potent analgesic activity in various pain models. Notably, some derivatives were reported to be more effective than traditional analgesics like aspirin .
Antihypertensive Properties
Research has also highlighted the antihypertensive effects of certain pyridazinones. Compounds synthesized from the pyridazinone framework have been tested using non-invasive methods and showed promising results in lowering blood pressure comparable to established antihypertensive drugs .
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Chemical and Pharmaceutical Research, a series of pyridazinones were synthesized and evaluated for their anti-inflammatory effects using animal models. The results indicated that certain derivatives exhibited significant inhibition of edema formation, suggesting potential for treating inflammatory conditions .
Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of pyridazinones in a p-benzoquinone-induced writhing test. The findings revealed that multiple derivatives outperformed standard analgesics like acetaminophen, indicating their potential as effective pain relievers .
Comparison with Similar Compounds
Key Observations:
Position 6 Substituents :
- Chlorophenyl groups (as in the target compound and derivatives) are associated with enhanced antimicrobial and antitubercular activities, likely due to increased lipophilicity and halogen bonding .
- Methyl or methoxy groups (e.g., compound 18b in ) may modulate receptor selectivity, as seen in formyl peptide receptor agonism .
Position 2 Substituents :
- The 2-oxoethyl-benzodioxin group in the target compound is structurally unique but shares similarities with 2,3-dihydro-1,4-benzodioxin-containing acids (), which exhibit anti-inflammatory effects .
- Bromophenyl or methoxybenzyl groups (e.g., 18b) contribute to electronic effects, altering binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
